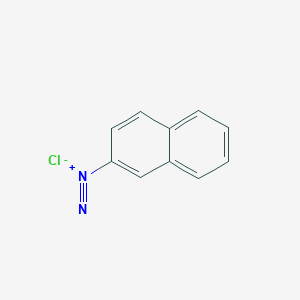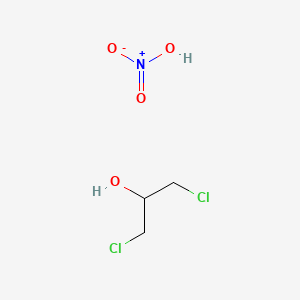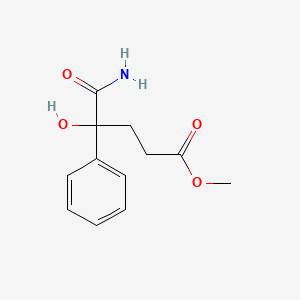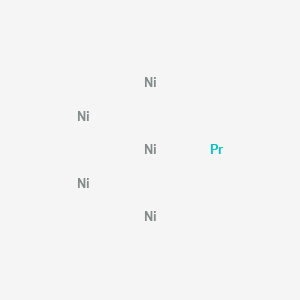
Nickel--praseodymium (5/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel-praseodymium (5/1) is an intermetallic compound composed of nickel and praseodymium in a 5:1 ratio. This compound is known for its unique magnetic and thermoelectric properties, making it a subject of interest in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel-praseodymium (5/1) can be synthesized using several methods, including incipient wetness impregnation, ultrasonic wet impregnation, and Pechini sol-gel methods . These methods involve the use of nitrate salts of nickel and praseodymium, citric acid, and other reagents to form the desired compound. The Pechini sol-gel method, in particular, has shown higher stability and efficiency in producing the compound .
Industrial Production Methods
Industrial production of nickel-praseodymium (5/1) typically involves high-temperature smelting processes.
Análisis De Reacciones Químicas
Types of Reactions
Nickel-praseodymium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both nickel and praseodymium .
Common Reagents and Conditions
Common reagents used in reactions involving nickel-praseodymium (5/1) include nitric acid, hydrogen chloride, and other halogens . The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving nickel-praseodymium (5/1) include various oxides, halides, and other intermetallic compounds. These products are often characterized by their unique magnetic and electrical properties .
Aplicaciones Científicas De Investigación
Nickel-praseodymium (5/1) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which nickel-praseodymium (5/1) exerts its effects is primarily related to its ability to enhance carrier density and electrical conductivity. The codoping of praseodymium and nickel causes an increment in carrier density, which enhances the electrical conductivity of the materials. The energy filtering effect leads to a significant improvement in the thermoelectric figure of merit .
Comparación Con Compuestos Similares
Nickel-praseodymium (5/1) can be compared with other similar compounds such as nickel-neodymium and nickel-erbium. These compounds share similar properties but differ in their specific applications and efficiency. For example, nickel-neodymium is known for its use in high-strength magnets, while nickel-erbium is used in various high-temperature applications .
List of Similar Compounds
- Nickel-neodymium
- Nickel-erbium
- Nickel-aluminide
Nickel-praseodymium (5/1) stands out due to its unique combination of magnetic and thermoelectric properties, making it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
12379-17-8 |
|---|---|
Fórmula molecular |
Ni5Pr |
Peso molecular |
434.37 g/mol |
Nombre IUPAC |
nickel;praseodymium |
InChI |
InChI=1S/5Ni.Pr |
Clave InChI |
UQUQJKLTWXFCDZ-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Ni].[Ni].[Pr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


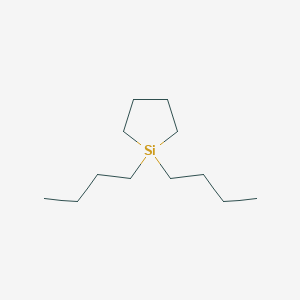
![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)


![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)



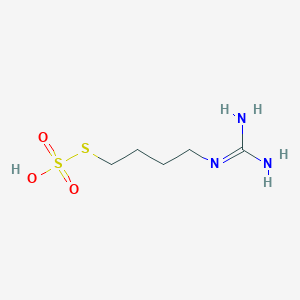
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
